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Clinical Validation in Lymphoma

The most robust clinical data for fimepinestat comes from studies on relapsed/refractory Diffuse Large B-
Cell Lymphoma (DLBCL). The table below summarizes the key efficacy data from pooled analyses of Phase
1 and Phase 2 trials.

Phase 2 Study (MYC-IHC

Study Detail MYC-Altered Patients (Pooled Analysis)
=40%)

Patient Relapsed/Refractory (R/R) DLBCL and High- R/R DLBCL/HGBL with MYC
Population Grade B-Cell Lymphoma (HGBL) [1] [2] protein expression >40% [2]
Objective 22% (14 out of 63 patients) [2] 15% [2]
Response Rate
(ORR)
Response 9 Complete Responses (CR), 10 Partial Information not specified in
Breakdown Responses (PR) across all 105 patients in sources

studies [1]
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Phase 2 Study (MYC-IHC

Study Detail MYC-Altered Patients (Pooled Analysis)

240%)

Duration of Median DOR of 13.6 months in MYC-altered Information not specified in

Response patients; some responses ongoing at data cut-off  sources

(DOR) [1]

Key Findings Responses can require multiple cycles (median Led to exploratory analyses that
time to first response was 2.5 months). Patients identified a 3-protein biomarker
with lower disease burden derived greater signature with high predictive
clinical benefit [1]. value [2].

Preclinical Evidence Across Solid Tumors

Preclinical studies indicate that fimepinostat's potential extends beyond lymphoma to various solid tumors

characterized by MYC dysregulation or platinum resistance, as summarized below.

Cancer Type Experimental Model Key Findings on Efficacy & Mechanism

| Small Cell Lung Cancer (SCLC) | - In vitro cell lines

e Genetically engineered mouse models (GEMM)

e Patient-derived xenografts (PDX) [3] | - Overcomes platinum resistance driven by MYC [3].

¢ Single-agent activity comparable to platinum-etoposide chemotherapy [3].

¢ Synergistic effect when combined with platinum-etoposide, significantly increasing survival in mice
[3]. | | Pleural Mesothelioma | - Panel of 22 PM cell lines (2D and 3D models)

¢ Isogeneic cisplatin-sensitive/resistant cell pairs [4] | - High sensitivity linked to c-Myc expression and
MYC gene amplification [4].

o Effective in cisplatin-insensitive cell lines [4].

¢ Synergistic effect with cisplatin, even in resistant cells [4]. | | Hepatocellular Carcinoma (HCC) | -
HCC cell lines in 3D culture

e Primary HCC cells

e Mouse xenograft models [5] | - Potent inhibitory effect in vitro and in vivo [5].

e Mechanism involves inhibition of PIBKIAKT/ImTOR pathway and downregulation of c-Myc [5]. | |
Endometrial Cancer | - EC cell lines in vitro

e Xenograft models in mice [6] | - Inhibits tumor growth and increases mouse survival [6].
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¢ Restores progesterone receptor expression, potentially re-sensitizing tumors to hormone therapy [6]. |

Key Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies cited in the search

results.

¢ In Vitro Drug Screening (SCLC) [3]: A high-throughput screen was performed using 355 kinase
inhibitors. Cells were plated in 384-well plates and treated with compounds. Viability was assessed
after 7 days using Alamar blue fluorescence. Hits were identified by a Z-score lower than -3.
¢ In Vivo Efficacy Studies (SCLC & Endometrial Cancer) [3] [6]:
o SCLC.: Efficacy was tested in transplant models (cell line-derived and PDX) and an
autochthonous GEMM. Fimepinostat (70 mg/kg) was administered daily orally. In combination
studies, it was given with weekly carboplatin and etoposide [3].
o Endometrial Cancer: Xenograft models were established in mice on different diets. The drug
was formulated in 30% Captisol and administered according to Curis guidelines [6].
¢ Mechanism Investigation [3] [6]: Standard Western blotting was used to analyze protein
expression and pathway modulation. Key targets examined include MYC protein levels,
phosphorylated AKT (pAkt), acetylated histone H3, and apoptosis markers.

Mechanism of Action and Pathway

Fimepineostat is a first-in-class, oral, dual inhibitor of HDAC (class I and IT) and PI3K (class I a, B, §) [4]

[7]. In the context of MY C-driven cancers, it targets the oncoprotein through multiple mechanisms:

¢ Transcriptional Inhibition: Suppresses MYC gene transcription [1].

¢ Post-Translational Regulation: Enhances proteasomal degradation of the MYC protein, partly by
inhibiting PI3K-mediated ubiquitination [1].

e Pathway Synergy: Concurrent HDAC and PI3K inhibition disrupts complementary oncogenic
pathways, leading to greater downregulation of MYC and associated genes than either approach
alone [4].

The diagram below illustrates this multi-modal mechanism of action.
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Interpretation and Research Implications

¢ Patient Selection Biomarkers: The data strongly support MYC alteration as a key biomarker for
patient selection in lymphoma [1] [2]. Further research is needed to validate biomarkers in solid
tumors.

e Overcoming Treatment Resistance: Fimepinostat shows particular promise in platinum-resistant
SCLC and cisplatin-resistant mesothelioma, positioning it as a potential strategy for treating
refractory disease [3] [4].
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¢ Rational Combination Therapies: The observed synergy with standard chemotherapy (e.g.,
platinum-etoposide in SCLC) supports the development of rational combination regimens to improve
depth and duration of response [3] [4].

In summary, the validation data for fimepinostat in MY C-altered diseases is multi-faceted, encompassing
confirmed clinical activity in lymphoma and compelling pre-clinical evidence across several solid tumors,

particularly in the context of therapy resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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